molecular formula C12H23NO3 B2737310 (S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate CAS No. 1956437-11-8

(S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate

Cat. No.: B2737310
CAS No.: 1956437-11-8
M. Wt: 229.32
InChI Key: ZGNKCYOZCJEKOH-LBPRGKRZSA-N
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Description

(S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is a chiral compound featuring a piperidine ring substituted with a hydroxymethyl group and a tert-butyl carbamate protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with (S)-3-methylpiperidine.

    Protection: The piperidine nitrogen is protected using tert-butyl chloroformate in the presence of a base such as triethylamine, forming the tert-butyl carbamate.

    Hydroxymethylation: The protected piperidine is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Catalysis: Employing catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions, such as the reduction of the carbamate group to an amine using lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products:

    Oxidation: 3-(carboxymethyl)-3-methylpiperidine-1-carboxylate.

    Reduction: 3-(hydroxymethyl)-3-methylpiperidine.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Protecting Group Chemistry: The tert-butyl carbamate group is a common protecting group for amines in organic synthesis.

Biology and Medicine:

    Pharmaceuticals: Potential intermediate in the synthesis of drugs targeting neurological disorders.

    Chiral Synthesis: Used in the synthesis of chiral compounds for drug development.

Industry:

    Agrochemicals: Intermediate in the synthesis of agrochemicals.

    Materials Science:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate depends on its application. In medicinal chemistry, it may act as a prodrug, where the protecting group is removed in vivo to release the active compound. The molecular targets and pathways involved would depend on the specific drug or compound it is used to synthesize.

Comparison with Similar Compounds

    ®-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.

    tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate: Lacks the methyl group at the 3-position, leading to different reactivity and applications.

Uniqueness:

    Chirality: The (S)-configuration provides specific interactions in chiral environments, making it valuable in asymmetric synthesis.

    Functional Groups: The combination of hydroxymethyl and tert-butyl carbamate groups offers unique reactivity patterns.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications

Properties

IUPAC Name

tert-butyl (3S)-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h14H,5-9H2,1-4H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNKCYOZCJEKOH-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCN(C1)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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